molecular formula C8H11ClF3N3O B1400257 2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride CAS No. 1361113-40-7

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride

Cat. No.: B1400257
CAS No.: 1361113-40-7
M. Wt: 257.64 g/mol
InChI Key: ASZYTLDYPZQUKO-UHFFFAOYSA-N
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Description

“2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride” is a chemical compound . It is a solid substance with a molecular weight of 217.58 . The IUPAC name for this compound is 2-(5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl)ethan-1-amine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H6F3N3O.ClH/c6-5(7,8)4-10-3(1-2-9)11-12-4;/h1-2,9H2;1H . This indicates that the compound contains carbon ©, hydrogen (H), fluorine (F), nitrogen (N), oxygen (O), and chlorine (Cl) atoms .


Physical and Chemical Properties Analysis

This compound is a solid with a molecular weight of 217.58 . The storage temperature for this compound is room temperature .

Scientific Research Applications

Antimicrobial Activity

  • Synthesis and Antimicrobial Activity : 5-(1H-1,2,3-triazol-4-yl)-1,2,4-oxadiazole derivatives, including those with a piperidine ring, demonstrate significant antimicrobial activity. A detailed study of their structure-activity relationship highlights their potential in antimicrobial applications (Krolenko et al., 2016).

Chemical Stability and Reactivity

  • Boulton–Katritzky Rearrangement : The compound's reactivity under Boulton–Katritzky rearrangement was investigated, showing changes in its chemical structure under various conditions such as the presence of HCl or water (Kayukova et al., 2018).

Synthesis of Complex Compounds

  • Scale-Up Synthesis of BMS-960 : An important application is in the synthesis of BMS-960, a selective S1P1 receptor agonist. The process involves intricate steps like enzymatic reduction, epoxide ring-opening, and improvements in 1,2,4-oxadiazole formation (Hou et al., 2017).

Antifungal Agents

  • Synthesis as Antifungal Agents : Novel 3-(1-(1-substituted piperidin-4-yl)-1H-1,2,3-triazol-4-yl)-5-substituted phenyl-1,2,4-oxadiazoles have been synthesized and evaluated for antifungal activities. Some of these compounds showed potency comparable to established antifungal drugs (Sangshetti & Shinde, 2011).

Biological Evaluation

  • Biological Evaluation for BChE Inhibition : A series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzyl sulfides were synthesized and evaluated against butyrylcholinesterase (BChE) enzyme. Molecular docking studies were conducted to understand ligand-BChE binding affinity (Khalid et al., 2016).

Tubulin Inhibition

  • Tubulin Inhibitors : 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides were identified as a new class of tubulin inhibitors, showing significant antiproliferative activity in biochemical assays (Krasavin et al., 2014).

Safety and Hazards

The compound has several hazard statements including H226 - H302 - H315 - H319 - H335 - H400 . These indicate that it is highly flammable, harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life .

Biochemical Analysis

Biochemical Properties

2-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]piperidine hydrochloride plays a crucial role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound is known to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in signal transduction pathways. The nature of these interactions often involves the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. For instance, its trifluoromethyl group can enhance binding affinity and specificity towards certain enzyme targets .

Cellular Effects

The effects of this compound on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation. Additionally, it can alter gene expression profiles by acting as a transcriptional modulator, thereby impacting cellular responses to external stimuli .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in catalytic activity. Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in the upregulation or downregulation of target genes, thereby modulating cellular functions .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are characterized by its stability and degradation over time. Studies have shown that this compound remains stable under standard laboratory conditions for extended periods. Its long-term effects on cellular function can vary, with some studies indicating potential cumulative effects on cell viability and function after prolonged exposure .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular responses. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response in various biological systems .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It is primarily metabolized by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites. These metabolites can further interact with other metabolic pathways, influencing overall cellular metabolism and function .

Properties

IUPAC Name

3-piperidin-2-yl-5-(trifluoromethyl)-1,2,4-oxadiazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10F3N3O.ClH/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5;/h5,12H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASZYTLDYPZQUKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)C2=NOC(=N2)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClF3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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